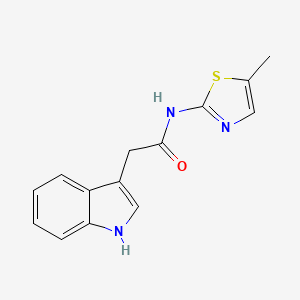

![molecular formula C14H21N3O2S2 B4579629 N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)

N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamides and their derivatives, including tert-butyl sulfonylcarbamates, involves electrochemical cleavage and selective deprotection strategies. For instance, Nyassé et al. (1995) explored the synthesis and cathodic cleavage of substituted benzenesulfonamides to further understand selective deprotection within this substance group. The study highlighted the electrochemical potentials required for S–N bond cleavage and introduced tert-butyl sulfonylcarbamates as part of their synthesis exploration (Nyassé, Grehn, Ragnarsson, Maia, Monteiro, Leito, Koppel, & Koppel, 1995).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied. For example, Balu and Gopalan (2013) reported the synthesis and crystal structure of a related compound, illustrating its crystallization in a triclinic space group and highlighting the π–π interactions and hydrogen bonding within the structure (Balu & Gopalan, 2013).

Chemical Reactions and Properties

Benzenesulfonamides undergo a variety of chemical reactions that define their broad chemical properties. These reactions include cyclization, N-alkylation, and the formation of complex structures with specific functional groups. For instance, Lu et al. (2015) developed a strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides via direct N-alkylation, showcasing the potential for different types of amino groups recognition in complex molecules (Lu, Ma, Qu, & Li, 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for the compound's application in various fields. The crystal structure analysis by Balu and Gopalan (2013) provides insights into the physical properties of these compounds, such as crystal packing and intermolecular interactions (Balu & Gopalan, 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in synthetic chemistry has explored the use of sulfonamides and related compounds in the creation of diverse molecular structures. For instance, studies have shown how sulfonamides derived from 2-picolylamine can react with copper(II) salts to yield coordination compounds with significant chemical nucleation potential, highlighting their utility in the synthesis of complex inorganic compounds (Macías et al., 2006). Another study on the oxidation of amines in the presence of nitroso compounds demonstrated the formation of unsymmetrically substituted azoxy compounds, showcasing the reactive versatility of sulfonamide-based structures in organic synthesis (Moriarty et al., 1990).

Catalysis and Reaction Mechanisms

The application of sulfonamide compounds in catalysis has been demonstrated through the development of iron phthalocyanine derivatives for the oxidation of olefins. These compounds, such as 4-tert-butylbenzenesulfonamide substituted iron phthalocyanines, have shown remarkable stability and effectiveness in facilitating the oxidation of cyclohexene to allylic ketones using hydrogen peroxide as the oxidant, presenting a promising avenue for organic synthesis and industrial chemistry applications (Işci et al., 2014).

Inhibition Studies and Biological Activity

In the realm of biochemistry and medicinal chemistry, sulfonamides have been studied for their inhibitory effects on various enzymes, offering insights into their potential therapeutic applications. For instance, ureido-substituted benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, revealing their potential in the development of novel anticancer strategies (Pacchiano et al., 2011). Additionally, the synthesis and evaluation of substituted benzenesulfonamides, including tert-butyl sulfonylcarbamates, have contributed to the understanding of their pKa values and electrochemical properties, further expanding the knowledge of their chemical behavior and potential applications in drug design (Nyassé et al., 1995).

Propriétés

IUPAC Name |

1-[4-(tert-butylsulfamoyl)phenyl]-3-cyclopropylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S2/c1-14(2,3)17-21(18,19)12-8-6-11(7-9-12)16-13(20)15-10-4-5-10/h6-10,17H,4-5H2,1-3H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYECSGSJNORNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-[(cyclopropylcarbamothioyl)amino]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)

![2-ethyl 4-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4579572.png)

![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4579579.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4579582.png)

![2-(acetylamino)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579584.png)

![2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4579590.png)

![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)

![2,4-dichloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B4579616.png)

![dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate](/img/structure/B4579640.png)

![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4579649.png)

![dimethyl 5,5'-[2-(5-chloro-2-thienyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4579656.png)